2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride
CAS No.: 2219375-42-3
Cat. No.: VC6959438
Molecular Formula: C11H13Cl2N3O2
Molecular Weight: 290.14
* For research use only. Not for human or veterinary use.
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CAS No. | 2219375-42-3 |
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Molecular Formula | C11H13Cl2N3O2 |
Molecular Weight | 290.14 |
IUPAC Name | 2-[5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride |
Standard InChI | InChI=1S/C11H12ClN3O2.ClH/c12-8-1-3-9(4-2-8)16-7-11-14-10(5-6-13)15-17-11;/h1-4H,5-7,13H2;1H |
Standard InChI Key | XOWCDEBZUJOWKM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1OCC2=NC(=NO2)CCN)Cl.Cl |
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₁H₁₃Cl₂N₃O₂, with a molecular weight of 290.14 g/mol. Its IUPAC name, 2-[5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride, reflects its three primary structural components:
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1,2,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen and one oxygen atom, known for metabolic stability and bioisosteric replacement potential.
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4-Chlorophenoxy Group: A phenyl ring substituted with a chlorine atom at the para position and linked via an ether bond to the oxadiazole.
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Ethanamine Hydrochloride: A two-carbon aliphatic amine side chain protonated as a hydrochloride salt for improved solubility.
Table 1: Key Physicochemical Properties
Property | Value |
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CAS Number | 2219375-42-3 |
Molecular Formula | C₁₁H₁₃Cl₂N₃O₂ |
Molecular Weight | 290.14 g/mol |
SMILES | C1=CC(=CC=C1OCC2=NC(=NO2)CCN)Cl.Cl |
InChI Key | XOWCDEBZUJOWKM-UHFFFAOYSA-N |
The SMILES notation illustrates the connectivity: the oxadiazole (C1NO2) is central, bonded to the chlorophenoxy group via a methylene bridge and to the ethanamine side chain. The InChI Key confirms stereochemical uniqueness.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, computational predictions offer insights:
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LogP (Octanol-Water Partition Coefficient): Estimated at ~1.18, suggesting moderate lipophilicity suitable for membrane permeability.
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Topological Polar Surface Area (TPSA): ~55.76 Ų, indicating moderate hydrogen-bonding capacity, which may influence bioavailability.
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Synthetic Accessibility Score: 2.23 (on a scale where 1 = easy, 10 = complex), reflecting its multi-step synthesis.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves three key stages, though exact protocols remain proprietary:
Stage 1: Oxadiazole Ring Formation
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Precursor Preparation: A nitrile derivative reacts with hydroxylamine to form an amidoxime intermediate.
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Cyclization: The amidoxime undergoes dehydration-cyclization, typically using carbodiimides or thionyl chloride, to yield the 1,2,4-oxadiazole core.
Stage 3: Amine Salt Formation
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Protonation: The free base ethanamine is treated with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and stability.
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Purpose |
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Cyclization | Thionyl chloride, 70–80°C | Oxadiazole ring formation |
Etherification | 4-Chlorophenol, K₂CO₃, DMF | Chlorophenoxy attachment |
Salt Formation | HCl in ethanol | Hydrochloride salt precipitation |
Future Research Directions
Empirical Studies
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In Vitro Screening: Test against cancer cell lines (e.g., MCF-7, A549) and microbial strains (e.g., S. aureus, E. coli).
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ADMET Profiling: Assess absorption, metabolism, and toxicity using hepatocyte models.
Structural Optimization
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Halogen Substitution: Replace chlorine with fluorine or bromine to modulate potency.
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Side Chain Modifications: Introduce methyl or ethyl groups to the ethanamine for enhanced CNS penetration.
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